4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
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Overview
Description
4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then cyclized with α-haloketones to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Shares the fluorophenyl and piperazine moieties but differs in the core structure.
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: Contains similar functional groups but has a different backbone.
Uniqueness
4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione is unique due to its thiazole ring combined with the fluorophenyl and methylpiperidinyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19FN2S2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H19FN2S2/c1-12-6-8-18(9-7-12)11-19-15(10-21-16(19)20)13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
PNXMVCPYOCKBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C(=CSC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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